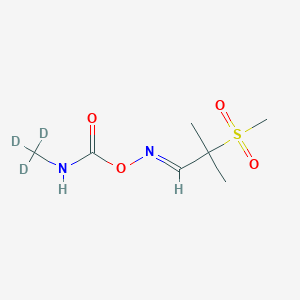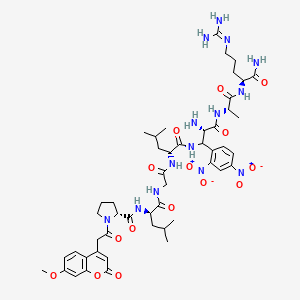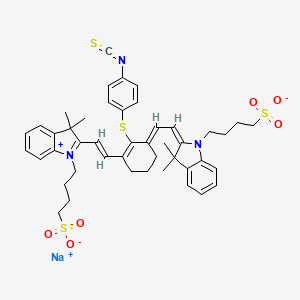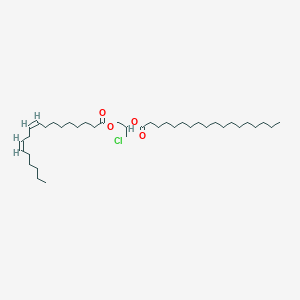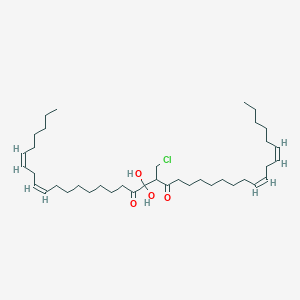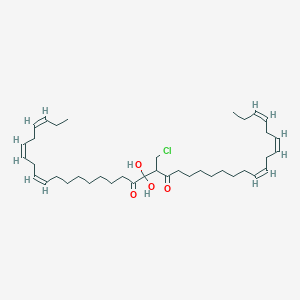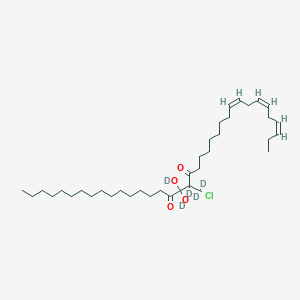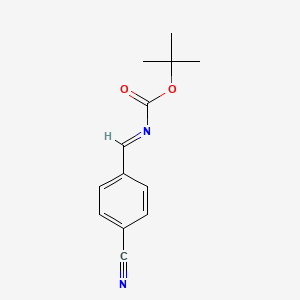
(4-Cyano-benzylidene)-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “(4-Cyano-benzylidene)-carbamic acid tert-butyl ester” is represented by the formula C13H14N2O2 . The InChI representation of the molecule is InChI=1/C13H14N2O2/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11/h4-7,9H,1-3H3/b15-9+ .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Cyano-benzylidene)-carbamic acid tert-butyl ester” include a molecular weight of 230.26 and a molecular formula of C13H14N2O2. Additional properties such as melting point, boiling point, and density were not available in the sources I found.Applications De Recherche Scientifique
- Field : Agriculture and Pest Control
- Summary : Carbamate insecticides feature the carbamate ester functional group. They are used to control harmful insects .
- Methods : These compounds are typically sprayed on crops or areas where pest control is needed .
- Results : Effective in controlling harmful insects, contributing to crop protection .
- Field : Agriculture
- Summary : The alkyl esters of N-arylcarbamic acids are powerful herbicides used for the control of monocotyledonous weeds .
- Methods : These compounds are typically applied to the soil or sprayed on plants .
- Results : Effective in controlling weeds, contributing to crop yield improvement .
- Field : Agriculture
- Summary : Some derivatives of carbamic acid also exhibit fungicidal properties .
- Methods : These compounds are typically sprayed on crops or areas where fungus control is needed .
- Results : Effective in controlling harmful fungi, contributing to crop protection .
- Field : Pharmaceutical Industry
- Summary : Certain carbamic acid derivatives are used in medicine .
- Methods : The specific methods of application depend on the type of medicine and its intended use .
- Results : Contributes to the treatment of various health conditions .
- Field : Chemistry
- Summary : Carbamic acid derivatives are used in chemical research .
- Methods : These compounds are used in various chemical reactions and synthesis processes .
- Results : Contributes to the advancement of chemical research .
Insecticides
Herbicides
Fungicides
Medicine
Chemical Research
Preservatives and Cosmetics
Safety And Hazards
The safety data sheet for “(4-Cyano-benzylidene)-carbamic acid tert-butyl ester” suggests that it should be handled with care to avoid dust formation and inhalation . In case of accidental ingestion or contact with skin or eyes, appropriate first aid measures should be taken . It should be stored properly and disposed of in accordance with local regulations .
Propriétés
IUPAC Name |
tert-butyl (NE)-N-[(4-cyanophenyl)methylidene]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11/h4-7,9H,1-3H3/b15-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALNCPSAHALXIV-OQLLNIDSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=CC1=CC=C(C=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/N=C/C1=CC=C(C=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657813 |
Source


|
| Record name | tert-Butyl [(E)-(4-cyanophenyl)methylidene]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyano-benzylidene)-carbamic acid tert-butyl ester | |
CAS RN |
150884-51-8 |
Source


|
| Record name | tert-Butyl [(E)-(4-cyanophenyl)methylidene]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5'R,8'S,11'R,13'S,14'S)-11'-[4-(dimethylamino)phenyl]-5'-hydroxy-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-one](/img/structure/B1146944.png)
![(E)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-ylidene)ethylamine](/img/structure/B1146946.png)

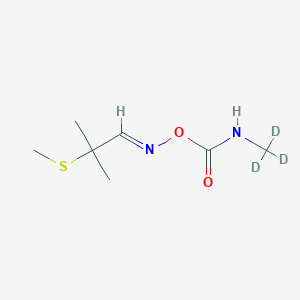
![4-[3-(1,4-diazepan-1-ylcarbonyl)-4-fluorobenzyl]phthalazin-1(2H)-one](/img/structure/B1146950.png)
